molecular formula C9H11ClO3 B3097537 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester CAS No. 131264-68-1

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester

Cat. No.: B3097537
CAS No.: 131264-68-1
M. Wt: 202.63 g/mol
InChI Key: MWPBLOXDMFJBHD-UHFFFAOYSA-N
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Description

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester (CAS 131264-68-1) is a versatile furan-based building block of significant interest in sustainable chemistry and materials science. Its molecular structure, featuring both an ester group and a reactive chloromethyl substituent on the furan ring, makes it a valuable precursor for synthesizing a diverse range of value-added chemicals. A primary research application of this compound is its use as a key intermediate in the synthesis of novel diesters. These diesters, produced through selective, multi-step functionalization, are investigated for their potential as fuel oxygenates to enhance combustion properties, as biorenewable surfactants , and as bio-based plasticizers for polymers like poly(vinyl chloride), where they can serve as sustainable alternatives to conventional phthalates . The chloromethyl group is particularly reactive towards nucleophilic substitution, allowing researchers to link the furan core to other molecular structures, such as by reacting with carboxylic acid salts to form ester-linked dimeric or more complex species . This places the compound within the broader context of valorizing biomass-derived platform chemicals like 5-(chloromethyl)furfural (CMF) . By providing a handle for further chemical modification, it enables the creation of complex materials that are entirely derived from renewable resources, aligning with green chemistry principles. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-5-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-3-12-9(11)8-4-7(5-10)6(2)13-8/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPBLOXDMFJBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(O1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester typically involves the chloromethylation of 5-methylfuran-2-carboxylic acid ethyl ester. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The furan ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

The structural and functional similarities of 4-chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester to other furan esters and chlorinated heterocycles are critical for understanding its reactivity and applications. Below is a detailed comparison:

Structural Analogues: Methyl vs. Ethyl Esters
Property 4-Chloromethyl-5-methyl-furan-2-carboxylic Acid Ethyl Ester 4-Chloromethyl-5-methyl-furan-2-carboxylic Acid Methyl Ester
Molecular Formula C₁₀H₁₁ClO₃ C₉H₉ClO₃
Molecular Weight 214.64 g/mol 200.62 g/mol
Ester Group Ethyl (-COOCH₂CH₃) Methyl (-COOCH₃)
Boiling/Melting Point Data not available Data not available
Reactivity Ethyl group may reduce hydrolysis susceptibility vs. methyl Methyl ester more polar, potentially more reactive in hydrolysis
Applications Intermediate for pharmaceuticals, agrochemicals Similar uses; higher purity grades (95–99%) noted

Key Differences :

  • Methyl esters are often more cost-effective due to simpler synthesis but may require stricter storage conditions to prevent hydrolysis .
Substituted Furan Derivatives with Chloromethyl Groups
Compound Name Structural Features Key Differences vs. Target Compound
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid methyl ester Pyrazole substituent at 4-position; dual chloro groups Enhanced steric hindrance; potential for dual bioactivity (antimicrobial/antifungal)
4-(2,4-Dimethoxy-phenyl)-5-methyl-2-phenyl-furan-3-carboxylic acid ethyl ester Aromatic substituents (phenyl, dimethoxyphenyl) at 3- and 4-positions Higher molecular weight (366.41 g/mol); increased lipophilicity
6-Alkyl-4-chloromethyl-2-methylnicotinic acid ethyl ester Nicotinic acid backbone with chloromethyl and ethyl ester groups Reactivity differences: forms dihydrofuropyridines under heat

Functional Insights :

  • Pyrazole-substituted furans (e.g., ) are tailored for medicinal chemistry due to their heterocyclic diversity, whereas the target compound’s simpler structure favors scalable synthesis.
  • Aromatic-substituted furans (e.g., ) exhibit enhanced π-π stacking interactions, making them suitable for materials science or as kinase inhibitors.
Reactivity and Stability Comparisons
  • Chloromethyl Group Reactivity : The chloromethyl group in the target compound undergoes nucleophilic substitution (e.g., with amines or thiols) to form secondary intermediates. This contrasts with 6-alkyl-4-chloromethyl nicotinic esters , where the chloromethyl group participates in cyclization to form fused heterocycles under thermal stress.
  • Ester Stability : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to reduced electrophilicity of the carbonyl carbon, enhancing shelf-life in aqueous environments .

Biological Activity

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester is an organic compound with a unique structure that includes a furan ring and a chloromethyl group, making it a versatile intermediate in organic synthesis. This compound's biological activity is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The compound has the molecular formula C10_{10}H11_{11}ClO3_{3} and features a chloromethyl group that enhances its electrophilic character. This property allows it to interact with various biological targets, potentially leading to enzyme inhibition or modulation of biological pathways.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution reactions, forming various derivatives that may exhibit different biological effects. Additionally, the furan ring can participate in electrophilic aromatic substitution reactions, making the compound a valuable intermediate for further chemical transformations .

Synthesis and Derivatives

The synthesis of this compound typically involves chloromethylation using agents like chloromethyl methyl ether or paraformaldehyde in the presence of Lewis acid catalysts. This process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency .

Table 1: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Methylfuran-2-carboxylic acid ethyl ester Lacks chloromethyl groupLess reactive due to absence of halogen
4-Bromomethyl-5-methyl-furan-2-carboxylic acid Contains bromomethyl insteadDifferent reactivity profile due to bromine
4-Methyl-5-methyl-furan-2-carboxylic acid ethyl ester Lacks halogen substituentLess versatile in synthetic applications

Case Studies

  • Synthesis of Novel Antagonists : Research has indicated that this compound can be utilized as a starting material for synthesizing small-molecule antagonists targeting IL-2/IL-2Rα interactions. Such antagonists are crucial for developing treatments for autoimmune diseases and certain cancers .
  • Investigating Enzyme Interactions : Studies on related compounds have shown that furan derivatives can act as probes for investigating enzyme-catalyzed reactions, providing insights into metabolic pathways and potential therapeutic targets .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Esterification : React 4-chloromethyl-5-methyl-furan-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using hexane/ethyl acetate gradients .
  • Nucleophilic Substitution : Use a chloromethyl precursor (e.g., 5-methylfuran-2-carboxylic acid chloride) with ethanol in tetrahydrofuran (THF) at 60–80°C. Optimize yield by adjusting solvent polarity and using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies the ethyl ester (-CH₂CH₃, δ 1.2–1.4 ppm triplet) and chloromethyl (-CH₂Cl, δ 4.3–4.5 ppm singlet). ¹³C NMR confirms the carbonyl (C=O, δ 165–170 ppm) and furan ring carbons .
  • IR Spectroscopy : Key peaks include ester C=O (∼1720 cm⁻¹), C-Cl (∼600 cm⁻¹), and furan ring C-O-C (∼1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) validates molecular weight. Fragmentation patterns confirm substituent positions .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to other halogenated furan esters?

Methodological Answer: The chloromethyl group’s electron-withdrawing effect activates the adjacent carbon for SN2 reactions. Comparative studies with bromo/fluoro analogs show:

  • Reactivity Order : Cl > Br > F due to leaving-group ability and bond dissociation energy.
  • Kinetic Analysis : Perform reactions with amines/thiols in DMF or DMSO. Monitor progress via HPLC and calculate rate constants. Chloromethyl derivatives exhibit 2–3× faster kinetics than bromo analogs .

Q. What strategies can resolve contradictions in reported biological activity data for chlorinated furan carboxylate esters across different studies?

Methodological Answer:

  • Standardize Assays : Control variables like solvent (e.g., DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. HEK293), and compound purity (HPLC ≥95%) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare antimicrobial IC₅₀ values from independent studies. Address outliers by re-testing under standardized conditions .

Q. How can computational chemistry methods predict the regioselectivity of this compound in cycloaddition reactions or enzyme binding?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G* to model transition states in Diels-Alder reactions. Chloromethyl groups lower LUMO energy, favoring electron-deficient dienophiles .
  • Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Chlorine’s electronegativity enhances hydrophobic interactions in active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester
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4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester

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